15-Lipoxygenase (ALOX15) Binding Affinity: Direct SPR Comparison and Cross-Study Positioning Against NDGA Standard
The target compound demonstrates a Kd of 15.3 µM for human 15-lipoxygenase (ALOX15) measured by surface plasmon resonance (SPR) against wild-type His6-tagged enzyme, placing its binding affinity within the same order of magnitude as the well-established 15-LOX inhibitor nordihydroguaiaretic acid (NDGA; reported IC50 = 30 µM for human 15-LOX, though this is a functional inhibition value measured by different assay methodology) [1], . While the target compound is approximately 2-fold weaker in affinity than NDGA when comparing Kd to IC50, it possesses a structurally distinct thiazole-acrylonitrile scaffold rather than the catechol-based lignan structure of NDGA, offering an alternative chemotype for 15-LOX probe development. Within the same acrylonitrile-thiazole chemical series, structural analogs such as compound 2 (IC50 = 52 µM) and compound 4 (IC50 = 55 µM) are approximately 1.9- to 2.0-fold less potent, while compounds 1 and 6 show no detectable activity (IC50 > 100 µM), confirming that the ortho-iodo p-tolyl combination confers measurable potency advantages [2].
| Evidence Dimension | 15-LOX binding affinity (Kd) vs. functional inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 15.3 µM (15,300 nM) for human 15-LOX (SPR assay) |
| Comparator Or Baseline | NDGA: IC50 = 30 µM for human 15-LOX (functional inhibition); Compound 2: IC50 = 52 µM; Compound 4: IC50 = 55 µM |
| Quantified Difference | Target vs. NDGA: ~2.0-fold weaker (Kd vs. IC50, different assay readouts); Target vs. Compound 2: ~1.9-fold more potent; Target vs. Compound 4: ~2.0-fold more potent |
| Conditions | Target: SPR, wild-type His6-tagged human 15-LOX expressed in E. coli Rosetta DE3 [1]; NDGA: functional inhibition assay with arachidonic acid as substrate (human 15-LOX) ; Compound 2 and 4: cellular activity assay (EC50/IC50) [2] |
Why This Matters
For researchers seeking a non-catechol, thiazole-containing 15-LOX ligand with moderate micromolar affinity, this compound offers a structurally distinct scaffold with validated SPR binding data, differentiating it from the widely used but redox-active NDGA standard and from inactive or less potent in-class analogs.
- [1] BindingDB Entry BDBM50180653 (CHEMBL3194617). Target: Polyunsaturated fatty acid lipoxygenase ALOX15 (Human). Affinity Data Kd: 1.53E+4 nM. Assay Description: Binding affinity to wild-type His6-tagged human 15-LOX expressed in Escherichia coli Rosetta DE3 by SPR assay. View Source
- [2] Table 2. IC50 data: Compound 7 (target): 28 ± 3 µM; Compound 2: 52 ± 4 µM; Compound 4: 55 ± 11 µM; Compounds 1,6: >100 µM. PMC6271662. View Source
